N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
Description
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a bromine atom, a cyclopropylmethoxy group, and a cyclopropanamine moiety
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
N-[[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H18BrNO/c15-14-6-5-13(17-9-10-1-2-10)7-11(14)8-16-12-3-4-12/h5-7,10,12,16H,1-4,8-9H2 |
InChI Key |
YRYPQQCAMQCORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)Br)CNC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine typically involves multi-step organic reactionsThe final step involves the formation of the cyclopropanamine moiety through amination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions: N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, while providing comprehensive data tables and relevant case studies.
Pharmacological Research
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Case Studies
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant effects. A study demonstrated that derivatives of cyclopropanamine show promise in modulating neurotransmitter levels, which could be beneficial for mood disorders .
- Anti-inflammatory Properties : Studies have shown that certain amine compounds can inhibit inflammatory pathways. This compound's structure may allow it to interact with specific receptors involved in inflammation, providing a basis for further investigation into its anti-inflammatory capabilities .
Synthetic Chemistry
The synthesis of this compound serves as an important example in organic synthesis methodologies.
Synthesis Pathway
A common synthetic route involves:
- Bromination of 2,5-dimethoxyphenylmethanol.
- Alkylation with cyclopropyl bromide.
- Reduction to yield the final amine product.
This pathway highlights the versatility of cyclopropane derivatives in organic chemistry .
Material Science
The compound's unique properties have led to explorations in material science, particularly in developing new polymers or materials with specific mechanical properties.
Research Findings
- Polymer Blends : Incorporating this compound into polymer matrices has shown improvements in thermal stability and mechanical strength, making it a candidate for advanced material applications .
Table 1: Comparison of Biological Activities
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Cyclopropylamines | Increased serotonin levels |
| Anti-inflammatory | Amino-substituted phenols | Reduced cytokine production |
| Neuroprotective | Phenolic compounds | Protection against oxidative stress |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, Acetic Acid | Bromo-substituted product |
| Alkylation | Cyclopropyl bromide, Base | Cyclopropanamine derivative |
| Reduction | LiAlH₄ | Final amine product |
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
- N-{[2-bromo-5-(3-chlorophenyl)methoxy]phenyl}methylcyclopropanamine
- N-{[2-bromo-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine
- N-{[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine
Comparison: Compared to similar compounds, N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is unique due to its specific substitution pattern and the presence of the cyclopropylmethoxy group.
Biological Activity
N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. The presence of the bromine atom and cyclopropane ring may influence its interactions with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H18BrN. Its structure includes a cyclopropane ring linked to an amine group and a bromo-substituted phenyl moiety, which is expected to impact its solubility, reactivity, and interaction with biological systems.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The bromine atom may enhance binding affinity through halogen bonding, while the cyclopropane ring could provide conformational rigidity that favors specific interactions with target proteins.
In Vitro Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes, including kinases and phosphodiesterases. The presence of the bromine atom may enhance inhibitory potency due to increased hydrophobic interactions.
- Receptor Binding : Preliminary studies suggest that derivatives of cyclopropanamine can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, potentially influencing mood and behavior .
- Anticancer Activity : Compounds featuring similar functional groups have shown promise in anticancer assays, indicating that this compound may possess cytotoxic properties against certain cancer cell lines .
Case Studies
A notable case study involving a structurally analogous compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy and reducing side effects .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
